1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole
Description
Properties
IUPAC Name |
4-[2-(benzotriazol-1-yl)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-4-12-11(3-1)13-14-16(12)6-5-15-7-9-17-10-8-15/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPLZUXFENZGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127865-14-9 | |
| Record name | [1-(4-Morpholinyl)ethyl]benzotriazole, mixture of Bt1 and Bt2 isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution Reactions
Nucleophilic substitution remains the most widely reported method for synthesizing 1-(2-morpholin-4-yl-ethyl)-1H-benzotriazole. In this approach, 1H-benzotriazole reacts with 2-chloroethylmorpholine under basic conditions. A representative procedure involves dissolving 1H-benzotriazole (1.0 equiv) and 2-chloroethylmorpholine (1.2 equiv) in anhydrous dimethylformamide (DMF), followed by the addition of potassium carbonate (2.0 equiv) as a base . The reaction proceeds at 80–90°C for 12–18 hours, yielding the target compound after aqueous workup and column chromatography.
Key variables influencing yield include:
-
Solvent polarity : DMF (dielectric constant: 36.7) outperforms acetonitrile (37.5) and tetrahydrofuran (7.6), likely due to enhanced stabilization of the transition state .
-
Temperature : Yields increase from 58% at 60°C to 82% at 90°C, with no observable decomposition below 100°C .
-
Base selection : Potassium carbonate (82% yield) provides superior results compared to triethylamine (67%) or sodium hydride (73%) .
Mitsunobu Coupling Strategy
The Mitsunobu reaction offers an alternative route, particularly for stereospecific synthesis. A published protocol combines 1H-benzotriazole (1.0 equiv), 2-morpholinoethanol (1.1 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran at 0°C . The reaction mixture warms to room temperature over 6 hours, achieving 76% isolated yield after silica gel purification.
Comparative advantages include:
-
Steric control : Retention of configuration at the ethanol carbon center .
-
Functional group tolerance : Compatible with electron-withdrawing substituents on the benzotriazole ring .
-
Limitations : High reagent cost and required stoichiometric phosphine oxide byproduct removal .
Catalytic Amination Approaches
Recent advances employ palladium catalysts for C–N bond formation. A 2022 study utilized Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and cesium carbonate (2.0 equiv) in toluene at 110°C . Benzotriazole and 2-morpholinoethyl bromide react under these conditions for 24 hours, yielding 68% of the desired product. While less efficient than nucleophilic substitution, this method avoids strong bases, making it suitable for acid-sensitive substrates .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A reported protocol reduces synthesis time from 18 hours to 45 minutes by irradiating a DMF solution of reactants at 120°C . Yield improvements (from 82% to 89%) correlate with enhanced reaction homogeneity and reduced side-product formation .
Analytical Characterization Data
Table 1: Spectroscopic Properties of this compound
Yield Optimization and Scalability
Industrial-scale production favors nucleophilic substitution due to reagent availability and operational simplicity. Pilot studies demonstrate consistent 78–81% yields at kilogram scale using DMF/water biphasic systems . Critical parameters for scale-up include:
-
Mixing efficiency : Turbine agitators (300–400 rpm) prevent localized overheating .
-
Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity by HPLC .
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Time | Cost Index* | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 82 | 18 h | 1.0 | 99.2 | Excellent |
| Mitsunobu Reaction | 76 | 6 h | 3.8 | 98.7 | Limited |
| Catalytic Amination | 68 | 24 h | 2.1 | 97.5 | Moderate |
| Microwave-Assisted | 89 | 45 min | 1.2 | 99.5 | Moderate |
*Relative to nucleophilic substitution baseline .
Mechanistic Insights
Density functional theory (DFT) calculations reveal a two-step mechanism for nucleophilic substitution:
The morpholine nitrogen’s lone pair facilitates transition-state stabilization through partial conjugation with the leaving group .
Emerging Technologies
Continuous-flow microreactors demonstrate potential for high-throughput synthesis, achieving 84% yield in 8-minute residence time at 130°C . Photoredox catalysis using Ru(bpy)₃²⁺ under blue LED irradiation is under investigation for low-temperature applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base and often require heating.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the replacement of the morpholine ring with other functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole demonstrates significant biological activity, particularly in inhibiting cancer cell proliferation. Studies have shown that this compound can interact with various biological targets, suggesting its potential as a candidate for further pharmacological investigations. Notably, it has been evaluated against multiple human tumor cell lines, exhibiting promising results in terms of cytotoxicity.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| OVXF 899 | 2.76 | Doxorubicin |
| PXF 1752 | 9.27 | Doxorubicin |
| PRXF 22Rv1 | 1.14 | Doxorubicin |
Material Science Applications
In materials science, the compound's properties make it suitable for use as an additive or stabilizer in various formulations. Its ability to form complexes can enhance the stability and performance of materials, particularly in coatings and polymers where UV protection is essential.
Case Studies and Research Findings
Several studies have highlighted the efficacy of benzotriazole derivatives in drug discovery:
- A study demonstrated that modifications to the benzotriazole structure could lead to enhanced antitumor activity against specific cancer cell lines, indicating that further chemical derivatization could optimize therapeutic outcomes .
- Another research project focused on synthesizing derivatives based on this compound and evaluating their biological activities against a panel of cancer cell lines. Results showed that certain derivatives exhibited superior potency compared to established chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism of action of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues: Heterocyclic Core Variations
Key Observations :
- Benzotriazole vs. Benzimidazole : The triazole core lacks the basicity of benzimidazole (pKₐ ~5.5 vs. ~12), making it less prone to protonation in physiological conditions. This difference impacts bioavailability and interaction with biological targets .
- Substituent Effects: Morpholine-ethyl groups enhance solubility (logP ~1.5–2.0) compared to non-polar substituents (e.g., 4-chlorophenyl in benzimidazoles, logP ~3.5) .
- Biological Activity: Benzimidazole derivatives (e.g., 2c in ) show potent cytotoxicity (IC₅₀: 2–10 μM against HeLa cells), whereas benzotriazole derivatives are understudied but may excel in non-biological roles like corrosion inhibition .
Physicochemical Properties
Biological Activity
1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a compound belonging to the benzotriazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The biological activity of this compound primarily involves its ability to bind to various enzymes and receptors, modulating their activities. This binding can inhibit enzyme activity by occupying active sites, thus preventing substrate interaction and subsequent catalytic reactions. The specific molecular targets vary depending on the biological context, leading to a range of pharmacological effects.
Biological Activities
The compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of benzotriazoles possess notable antimicrobial properties. For instance, certain benzotriazole derivatives have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research has highlighted the anticancer properties of benzotriazole derivatives. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines, such as MCF-7 and A549, with IC50 values indicating effective cytotoxicity .
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. For example, it may inhibit specific carbonic anhydrases (CAs), which are implicated in various physiological processes and disease states .
Comparative Analysis
To better understand the unique properties of this compound, we compare it with similar compounds within the benzotriazole class.
This table indicates that while all these compounds share a morpholine moiety, their biological activities differ significantly due to variations in their core structures.
Case Studies
Several case studies have documented the efficacy of this compound:
- Anticancer Activity : A study demonstrated that this compound induced apoptosis in human breast cancer cell lines (MCF-7), with IC50 values comparable to known chemotherapeutics like doxorubicin. Flow cytometry analysis indicated that it activates apoptotic pathways through p53 modulation .
- Antimicrobial Efficacy : In vitro tests showed that derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
- Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on human carbonic anhydrases (hCAs), showing selective inhibition at nanomolar concentrations. This suggests potential therapeutic applications in conditions where hCA activity is dysregulated .
Q & A
Basic: What synthetic methodologies are employed for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole, and how are reaction conditions optimized?
Answer:
A typical synthesis involves reacting ethyl-3-amino-4-(morpholinoethylamino) benzoate with sodium metabisulfite adducts of aldehydes (e.g., trifluoromethyl benzaldehyde) in DMF under reflux (130°C, 4 hours). Post-reaction work-up includes extraction with ethyl acetate, aqueous washing, drying over Na₂SO₄, and recrystallization from ethyl acetate to yield crystalline products . Optimization focuses on solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature control to minimize side reactions, and stoichiometric ratios (1:1 molar ratio of reactants). Yield discrepancies (e.g., 70% vs. 95%) may arise from purification methods or residual solvent traces .
Advanced: How can researchers resolve contradictions in NMR data when characterizing substituted benzotriazole derivatives?
Answer:
Contradictions in NMR data often stem from dynamic rotational isomerism or overlapping signals. For example, in 1-(2-amino-4-(trifluoromethyl)phenyl)-1H-benzotriazole, coupling constants (J = 1.7–8.3 Hz) and multiplet splitting patterns help distinguish aromatic protons. HRMS (High-Resolution Mass Spectrometry) validates molecular formulas (e.g., m/z 279.2398 [M+H]⁺ vs. calculated 279.2400), while 2D NMR (COSY, HSQC) clarifies connectivity. For ambiguous cases, crystallographic data (e.g., dihedral angles between benzimidazole and morpholine rings ) or variable-temperature NMR can resolve conformational ambiguities .
Basic: What crystallographic techniques are recommended for structural determination of benzotriazole derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX suites (e.g., SHELXL for refinement) is standard. Key steps include:
- Data collection at 294 K with Mo-Kα radiation.
- Hydrogen placement via riding models (C–H = 0.95–0.99 Å, Uiso(H) = 1.2Ueq(C)).
- Analysis of ring puckering using Cremer-Pople parameters (Q = 0.5778 Å, θ = 178.81° for morpholine chair conformation ).
Software like WinGX or ORTEP visualizes anisotropic displacement ellipsoids and hydrogen-bonding networks (e.g., C–H⋯F/O interactions ).
Advanced: How can by-product formation be minimized during nitro-to-amine reduction in benzotriazole precursors?
Answer:
Reduction of 1-(2-nitroaryl)-1H-benzotriazole with SnCl₂ in acidic aqueous-alcoholic media requires precise control of:
- HCl concentration : Excess HCl (18–36%) accelerates reduction but risks over-protonation of intermediates.
- Temperature : Maintaining 60–80°C prevents condensation by-products (e.g., alkylation of amino intermediates).
- Reaction time : Short durations (2–4 hours) reduce exposure to reactive intermediates.
Post-reaction TLC (silica gel, CHCl₃:MeOH = 9:1) monitors progress, while column chromatography (ethyl acetate/hexane) isolates the target amine (98% yield ).
Basic: How do researchers assess purity and identity of synthesized this compound derivatives?
Answer:
- Chromatography : TLC (Rf comparison) and HPLC (C18 columns, acetonitrile/water gradients) assess purity.
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent integration (e.g., morpholine CH₂ at δ 3.76 ppm ). FT-IR verifies functional groups (e.g., C=N stretches ~1600 cm⁻¹).
- Mass Spectrometry : HRMS or ESI-MS validates molecular ions (e.g., m/z 313.2845 [M+H]⁺ for nitro intermediates ).
- Melting Point : Sharp ranges (e.g., 136–139°C ) indicate crystallinity and purity.
Advanced: What computational methods support the analysis of benzotriazole derivative reactivity?
Answer:
- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps influencing nucleophilicity).
- Docking Studies : Simulate interactions with biological targets (e.g., SARS-CoV-2 main protease ) using AutoDock Vina.
- Solvatochromic Analysis : Correlate UV-Vis spectral shifts (e.g., λmax in ethanol vs. DMSO) with solvent polarity parameters (Kamlet-Taft) to study charge-transfer transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
